Cas no 91862-40-7 (2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride)

2-(Chloromethyl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic organic compound featuring a reactive chloromethyl group attached to a benzimidazole core. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The hydrochloride salt enhances its stability and solubility, facilitating handling and storage. Its benzimidazole scaffold is significant for constructing biologically active molecules, while the chloromethyl group offers a reactive site for further functionalization. The compound is valued for its high purity and consistent performance in nucleophilic substitution and cross-coupling reactions, making it a reliable choice for research and industrial applications.
2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride structure
91862-40-7 structure
Product Name:2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
CAS No:91862-40-7
MF:C8H8Cl2N2
MW:203.068519592285
MDL:MFCD00159934
CID:3083717
PubChem ID:16242807
Update Time:2025-05-23

2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride
    • IIXABTCJZHHRFL-UHFFFAOYSA-N
    • 2-(chloromethyl)-1H-benzimidazole hydrochloride
    • 2-(chloromethyl)benzimidazole hydrochloride
    • Z56943426
    • 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
    • AKOS003071730
    • 2-(Chloromethyl)-1H-benzo[d]imidazolehydrochloride
    • 91862-40-7
    • 2-(chloromethyl)-1H-benzimidazole;hydrochloride
    • RDA86240
    • 660-482-9
    • SCHEMBL5263367
    • MFCD00159934
    • EN300-35245
    • MDL: MFCD00159934
    • Inchi: 1S/C8H7ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H
    • InChI Key: IIXABTCJZHHRFL-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2C=CC=CC=2N1.Cl

Computed Properties

  • Exact Mass: 202.0064537Da
  • Monoisotopic Mass: 202.0064537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7Ų

2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Pricemore >>

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Additional information on 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

2-(Chloromethyl)-1H-1,3-Benzodiazole Hydrochloride: A Comprehensive Overview

2-(Chloromethyl)-1H-1,3-benzodiazole hydrochloride, identified by the CAS registry number CAS No. 91862-40-7, is a significant compound in the field of organic chemistry. This compound is widely recognized for its unique structural properties and diverse applications across various industries. The molecule consists of a benzodiazole ring system with a chloromethyl substituent, which contributes to its reactivity and versatility in chemical reactions.

The benzodiazole moiety in 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a fused bicyclic structure comprising a benzene ring and a diazole ring. This arrangement imparts aromatic stability and enhances the compound's ability to participate in various chemical transformations. The chloromethyl group attached to the benzodiazole ring introduces additional functionality, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with antitumor and antimicrobial properties. The compound's ability to undergo nucleophilic substitution reactions has made it an attractive candidate for modifying existing drugs to improve their pharmacokinetic profiles.

In addition to its pharmaceutical applications, 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the efficient production of this compound on an industrial scale, further enhancing its applicability.

The synthesis of 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the chlorination of an intermediate benzodiazole derivative followed by protonation to yield the hydrochloride salt. Researchers have recently developed more sustainable methods for synthesizing this compound, reducing the environmental impact associated with its production.

The stability and reactivity of CAS No. 91862-40-7 make it an essential component in various chemical processes. Its ability to act as both an electrophile and nucleophile allows for its use in a wide range of reactions, including alkylation, acylation, and coupling reactions. These properties have been leveraged in the development of novel materials and compounds with tailored functionalities.

In conclusion, 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. As advancements in synthetic chemistry and materials science progress, this compound is expected to play an increasingly important role in driving innovation across multiple disciplines.

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